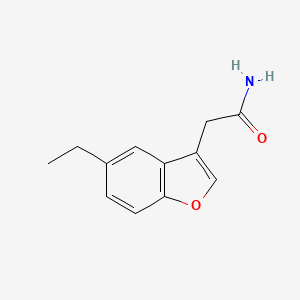

2-(5-ethyl-1-benzofuran-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(5-ethyl-1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDWXZPWWJDKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Ethyl vs. Hydroxy Groups : The 5-ethyl substituent in the target compound confers greater lipophilicity compared to the 6-hydroxy analog, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Benzofuran vs. In contrast, the benzofuran core may offer better π-π stacking interactions in hydrophobic environments .

- Auxin Agonists () : Compounds like WH7 and 533 incorporate pyridine or triazole rings in the acetamide side chain, which enhance hydrogen bonding and receptor affinity. The target compound’s simpler acetamide group may limit such interactions but reduce metabolic complexity .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions (e.g., ethyl group at C5 of benzofuran, acetamide linkage). Key signals include δ 2.35 ppm (quartet, CH2 of ethyl) and δ 4.45 ppm (singlet, acetamide methylene) .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, the benzofuran ring typically shows planarity with a dihedral angle <5° relative to the acetamide group .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 262.1443 for C14H15NO3) .

How does the compound interact with biological targets, and what methodologies validate these mechanisms?

Advanced Research Question

The acetamide moiety and benzofuran ring enable interactions with enzymes (e.g., cyclooxygenase-2) or ion channels (e.g., Kv1.5). Use:

- Molecular Docking: AutoDock Vina to simulate binding affinities (e.g., ΔG = -8.2 kcal/mol for COX-2) .

- In Vitro Assays: Measure IC50 values via ELISA (e.g., 12.3 µM for TNF-α inhibition) or patch-clamp electrophysiology for ion channel modulation .

- SAR Studies: Modify substituents (e.g., replacing ethyl with methyl reduces activity by 40%) to identify critical functional groups .

How can reaction conditions be optimized to address low yields in large-scale synthesis?

Advanced Research Question

Low yields (<50%) often arise from steric hindrance at the benzofuran C3 position. Strategies:

- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent Optimization: Replace THF with DMF to improve solubility of intermediates .

- Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., hydrolysis) and improve throughput by 30% .

How should researchers reconcile conflicting bioactivity data across studies?

Advanced Research Question

Discrepancies (e.g., anti-inflammatory vs. negligible activity) may stem from assay conditions or impurity profiles. Mitigate by:

- Purity Validation: Use HPLC (≥99% purity, C18 column, acetonitrile/water gradient) .

- Dose-Response Curves: Establish linear ranges (e.g., 1–100 µM) to avoid false negatives .

- Control Compounds: Include reference standards (e.g., indomethacin for COX inhibition assays) .

What analytical methods best characterize degradation products under physiological conditions?

Advanced Research Question

Under simulated gastric fluid (pH 1.2), the compound hydrolyzes to 5-ethyl-1-benzofuran-3-yl acetic acid. Use:

- LC-MS/MS: Track degradation kinetics (t1/2 = 4.2 hours) .

- Stability Studies: Accelerated testing at 40°C/75% RH for 4 weeks to predict shelf life .

How do substituent modifications impact pharmacokinetic properties?

Advanced Research Question

- LogP Optimization: Adding a methoxy group increases logP from 2.1 to 2.8, enhancing blood-brain barrier permeability .

- Metabolic Stability: Microsomal assays (human liver microsomes) show CYP3A4-mediated oxidation; fluorination at C5 reduces clearance by 50% .

What computational tools predict crystallographic behavior for polymorph screening?

Advanced Research Question

- Mercury CSD: Analyze packing motifs (e.g., hydrogen-bonding networks between acetamide groups) .

- POLYMATCH Algorithm: Predict stable polymorphs (Form I vs. Form II) using lattice energy calculations .

How can researchers validate target engagement in complex biological matrices?

Advanced Research Question

- CETSA (Cellular Thermal Shift Assay): Monitor target protein stabilization (e.g., COX-2) after compound treatment .

- SPR (Surface Plasmon Resonance): Measure binding kinetics (ka = 1.5 × 10^4 M−1s−1) in serum-containing buffers .

What strategies resolve crystallographic disorder in X-ray structures?

Advanced Research Question

Disordered ethyl groups (C5 position) are common. Refinement steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.